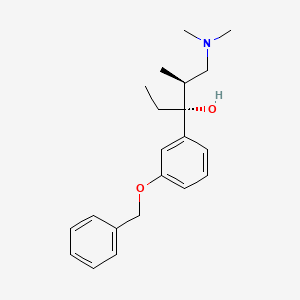

3'-O-Benzyl-(1R)-hydroxy Tapentadol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3R)-1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3/t17-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYTDRZBEHCAVQA-LAUBAEHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C1=CC(=CC=C1)OCC2=CC=CC=C2)([C@@H](C)CN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648663 | |

| Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004315-82-5 | |

| Record name | (2S,3R)-3-[3-(Benzyloxy)phenyl]-1-(dimethylamino)-2-methylpentan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Optimization of the Debenzylation Step:the Key to Minimizing the Formation of This Impurity Lies in the Optimization of the Debenzylation Reaction. This Includes:

Selection of the appropriate debenzylation reagent and catalyst: For example, catalytic hydrogenation (e.g., using Pd/C) is a common method for benzyl (B1604629) ether cleavage. The choice of catalyst, solvent, pressure, and temperature can significantly impact the efficiency of the reaction.

Reaction kinetics monitoring: In-process controls (e.g., by HPLC) should be implemented to monitor the progress of the debenzylation reaction and ensure its completion.

Setting Appropriate Specifications:based on the Safety Qualification of the Impurity, a Stringent Acceptance Criterion for 3 O Benzyl 1r Hydroxy Tapentadol Should Be Established in the Final Api Specification. This Ensures That the Level of the Impurity is Consistently Below the Threshold That Could Pose a Risk to Patient Safety.

By implementing these control strategies throughout the manufacturing process, the presence of 3'-O-Benzyl-(1R)-hydroxy Tapentadol (B1681240) in the final Tapentadol API can be effectively controlled and mitigated, ensuring the quality and safety of the drug product.

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Separation Techniques for Impurity Profiling and Purity Assessment

Chromatographic methods are central to separating the main compound from impurities. The choice of technique depends on the properties of the analyte and the specific requirements of the analysis, such as resolving complex mixtures or separating stereoisomers.

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the detection and quantification of Tapentadol (B1681240) and its metabolites in various matrices. nih.govnih.gov This methodology would be directly applicable to the analysis of 3'-O-Benzyl-(1R)-hydroxy Tapentadol. The LC system separates the target compound from other related substances, while the MS/MS detector provides excellent selectivity and sensitivity for confirmation and quantification.

In practice, a reversed-phase HPLC or UPLC system is often employed, which separates compounds based on their hydrophobicity. sigmaaldrich.comscholarsresearchlibrary.com For Tapentadol and its derivatives, a C18 column is commonly used with a mobile phase consisting of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol) in a gradient elution. sigmaaldrich.comoaji.net

The mass spectrometer, typically a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for quantification. nih.govresearchgate.net This involves selecting a specific precursor ion (the molecular ion of the analyte) and then monitoring for a specific product ion that is formed upon fragmentation. For instance, in the analysis of Tapentadol, the transition of m/z 222.1 > 107 is often used for quantification. nih.govoup.com A similar approach would be developed for this compound, with specific precursor and product ions being identified to create a highly selective and quantitative assay. This technique is crucial for stability-indicating methods and for identifying degradation products. scholarsresearchlibrary.com

Table 1: Illustrative LC-MS/MS Parameters for Tapentadol Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) sigmaaldrich.com |

| Mobile Phase A | 0.01 M Ammonium Formate (pH 4) sigmaaldrich.com |

| Mobile Phase B | Methanol or Acetonitrile sigmaaldrich.comimpactfactor.org |

| Flow Rate | 0.3 - 1.0 mL/min oaji.netresearchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) sigmaaldrich.com |

| Detection | Multiple Reaction Monitoring (MRM) researchgate.net |

Chiral Chromatography (HPLC, GC, CE) for Enantiomeric and Diastereomeric Purity

This compound possesses multiple chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have varied pharmacological and toxicological profiles, it is critical to have analytical methods capable of separating them to ensure the purity of the desired (1R)-hydroxy isomer. nih.gov

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for separating enantiomers and diastereomers. google.commdpi.com For compounds similar to Tapentadol, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the solutes and the chiral selector on the stationary phase, which have different interaction energies, leading to different retention times.

Capillary Electrophoresis (CE) is another powerful technique for chiral separations, particularly for charged molecules like Tapentadol and its derivatives. nih.gov Cyclodextrins (CDs) are commonly used as chiral selectors in the background electrolyte. sigmaaldrich.comresearchgate.net By forming inclusion complexes with the enantiomers that have different stabilities, separation is achieved. Studies on Tapentadol have shown that modified cyclodextrins, such as hydroxypropyl-β-CD and sulfated-α-CD, can effectively separate all four stereoisomers. nih.govsigmaaldrich.com This approach would be invaluable for assessing the enantiomeric and diastereomeric purity of this compound.

Gas Chromatography (GC) with a chiral stationary phase can also be used, though it is less common for non-volatile pharmaceutical compounds unless they are derivatized to increase their volatility.

Gas Chromatography with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. While Tapentadol and its hydroxylated derivatives have limited volatility, GC-MS analysis is feasible and has been used for its identification in various samples. researchgate.netscispace.com The technique typically involves an extraction step followed by direct injection or derivatization to improve chromatographic behavior.

For analysis, a non-polar capillary column, such as a DB-5 MS, is commonly used. swgdrug.org The oven temperature is programmed to ramp up to elute compounds based on their boiling points. The mass spectrometer fragments the eluting compounds into a predictable pattern, which serves as a chemical fingerprint for identification. swgdrug.orgnist.gov While LC-MS/MS is generally preferred for its applicability to a wider range of pharmaceutical compounds without derivatization, GC-MS remains a valuable tool for identifying certain process impurities that may be more amenable to this technique. scispace.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of new chemical entities and their impurities.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) or Orbitrap mass analyzers, provides a highly accurate mass measurement of a parent ion, typically with an error of less than 5 ppm. nih.gov This accuracy allows for the unambiguous determination of the elemental formula of a compound.

For this compound, with a molecular formula of C₂₁H₂₉NO₂, HRMS would be used to confirm its elemental composition. guidechem.com The theoretically calculated monoisotopic mass is 327.21983 Da. An experimental measurement via HRMS that matches this value would provide strong evidence for the compound's identity, distinguishing it from other potential impurities with different elemental formulas. guidechem.com This technique is particularly crucial when characterizing unknown impurities or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the precise assignment of all protons and carbons in the molecule, confirming its connectivity and stereochemistry. swgdrug.org

For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons of the two phenyl rings, the benzylic CH₂ group, the ethyl and methyl groups, and the N-dimethyl groups. swgdrug.orgresearchgate.net The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the quaternary carbon bearing the hydroxyl group and the carbons of the benzyl (B1604629) ether moiety.

Two-dimensional NMR experiments would be used to establish the connectivity between atoms. For example, a COSY spectrum would reveal ¹H-¹H spin-spin couplings, helping to trace out the ethyl and methyl-propyl fragments. An HMBC spectrum would show long-range correlations between protons and carbons, which is essential for connecting the different structural fragments, such as linking the benzyl group to the phenolic oxygen. These comprehensive NMR data provide an unequivocal confirmation of the structure of this compound.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tapentadol |

| N-Desmethyltapentadol |

| Tapentadol-o-glucuronide |

| Morphine |

| Tramadol |

| Oxycodone |

| Hydromorphone |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify functional groups within a molecule, providing a unique "fingerprint" of the compound. The vibrational modes of chemical bonds in this compound would give rise to a characteristic spectrum.

Expected Infrared (IR) Spectral Features:

The structure of this compound contains several key functional groups that would produce distinct absorption bands in an IR spectrum.

| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |

| O-H (Alcohol) | 3600-3200 (broad) | Stretching vibration of the tertiary alcohol. |

| C-H (Aromatic) | 3100-3000 | Stretching vibrations of the C-H bonds on the benzene (B151609) rings. |

| C-H (Aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the ethyl and methyl groups. |

| C=C (Aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon bonds in the benzene rings. |

| C-O (Ether) | 1260-1000 | Stretching vibration of the benzyl ether linkage. |

| C-O (Alcohol) | 1150-1050 | Stretching vibration of the tertiary alcohol. |

| C-N (Amine) | 1250-1020 | Stretching vibration of the dimethylamino group. |

Expected Raman Spectral Features:

Raman spectroscopy complements IR spectroscopy, with non-polar bonds and aromatic rings typically producing strong signals.

| Functional Group | Expected Raman Shift (cm⁻¹) | Comments |

| C=C (Aromatic) | 1610-1590 | Strong signals from the symmetric stretching of the benzene rings. |

| C-H (Aromatic) | 3080-3020 | Stretching vibrations. |

| C-H (Aliphatic) | 2980-2850 | Stretching vibrations. |

| Benzene Ring Breathing | ~1000 | A characteristic sharp peak for the monosubstituted and disubstituted benzene rings. |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a widely used technique for the quantitative analysis of pharmaceutical compounds, particularly those containing chromophores. The aromatic rings in this compound would allow for its quantification using this method.

While no specific spectrophotometric method for the quantification of this compound has been published, a method could be developed based on its UV absorbance. The presence of the benzylic ether, in addition to the phenyl group of the tapentadol backbone, would likely result in a UV absorption maximum (λmax) in the range of 260-280 nm.

Hypothetical Method Development:

A quantitative method would involve the preparation of a series of standard solutions of this compound of known concentrations. The absorbance of these standards would be measured at the predetermined λmax, and a calibration curve of absorbance versus concentration would be plotted. According to the Beer-Lambert law, a linear relationship should be observed. The concentration of an unknown sample could then be determined by measuring its absorbance and interpolating from the calibration curve.

For the parent compound, Tapentadol hydrochloride, several spectrophotometric methods have been developed. These methods often utilize derivative spectrophotometry to enhance specificity and resolve overlapping spectra in the presence of other substances. guidechem.comchemicalbook.com Similar approaches could be applied to the analysis of this compound.

Impurity Profiling and Stability Assessment in Active Pharmaceutical Ingredient Api Research

Identification and Characterization of 3'-O-Benzyl-(1R)-hydroxy Tapentadol (B1681240) as a Process-Related Impurity

The emergence of 3'-O-Benzyl-(1R)-hydroxy Tapentadol as a process-related impurity is intrinsically linked to specific synthetic routes employed for the production of Tapentadol. While various synthetic pathways to Tapentadol exist, some may involve the use of a benzyl (B1604629) protecting group for the phenolic hydroxyl function of a key intermediate. In such synthetic schemes, the incomplete removal of this benzyl group during the deprotection step would directly lead to the formation of this compound.

The structural characterization of this impurity is crucial for its unequivocal identification. Spectroscopic techniques are indispensable in this regard. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would reveal characteristic signals corresponding to the benzyl group protons and carbons, in addition to the signals expected for the core Tapentadol structure. Mass Spectrometry (MS) would show a molecular ion peak consistent with the molecular formula of this compound, which is C₂₁H₂₉NO₂. Further fragmentation analysis (MS/MS) can provide additional structural information, confirming the connectivity of the benzyl group to the phenolic oxygen.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| Synonym | (2S,3R)-1-(Dimethylamino)-2-methyl-3-(3-(benzyloxy)phenyl)pentan-3-ol |

| CAS Number | 1004315-82-5 |

| Molecular Formula | C₂₁H₂₉NO₂ |

| Molecular Weight | 327.46 g/mol |

Investigation of Degradation Pathways and Forced Degradation Studies

To understand the stability profile of this compound and to develop stability-indicating analytical methods, forced degradation studies are essential. These studies involve subjecting the impurity to a range of stress conditions, as mandated by the International Council for Harmonisation (ICH) guidelines, to accelerate its degradation.

The potential degradation pathways for this impurity would likely involve the cleavage of the benzyl-ether bond under acidic or hydrolytic conditions, yielding hydroxy Tapentadol and benzyl alcohol. Oxidative conditions might lead to the formation of N-oxide derivatives or other oxidation products. Photolytic stress could also induce degradation, potentially through radical-mediated pathways.

A systematic forced degradation study would involve the following conditions:

Acidic Hydrolysis: Treatment with a strong acid (e.g., HCl) at elevated temperatures.

Alkaline Hydrolysis: Exposure to a strong base (e.g., NaOH) at elevated temperatures.

Oxidative Degradation: Reaction with an oxidizing agent such as hydrogen peroxide.

Thermal Degradation: Heating the solid impurity at a high temperature.

Photolytic Degradation: Exposing the impurity to UV and visible light.

The resulting degradation products would be analyzed using chromatographic techniques coupled with mass spectrometry to elucidate their structures and establish the degradation pathways.

Table 2: Representative Data from a Hypothetical Forced Degradation Study of this compound

| Stress Condition | % Degradation | Major Degradation Products Identified |

|---|---|---|

| 0.1 N HCl, 80°C, 24h | 15% | (1R)-hydroxy Tapentadol, Benzyl alcohol |

| 0.1 N NaOH, 80°C, 24h | 5% | Minor unidentified polar degradants |

| 3% H₂O₂, RT, 24h | 8% | N-oxide of this compound |

| Dry Heat, 105°C, 48h | <2% | No significant degradation |

| UV Light, 254 nm, 24h | 12% | Photodegradation products |

Development of Analytical Methods for Impurity Detection and Quantification in Tapentadol API

The accurate detection and quantification of this compound in the Tapentadol API necessitate the development and validation of sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

A reversed-phase HPLC method would be developed to achieve adequate separation of this compound from Tapentadol and other potential process-related impurities and degradation products. The method development would involve optimization of various parameters:

Stationary Phase: A C18 or C8 column is typically suitable for the separation of such compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the buffer and the gradient of the organic modifier are critical for achieving the desired resolution.

Detection: UV detection is often employed, with the wavelength selected based on the UV spectra of Tapentadol and the impurity. A photodiode array (PDA) detector can be beneficial for peak purity assessment.

Column Temperature and Flow Rate: These parameters are optimized to ensure robust and reproducible separations.

For quantification at very low levels, more sensitive techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) may be required. The validation of the analytical method is performed according to ICH guidelines and includes assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 3: Typical HPLC Method Parameters for the Analysis of this compound in Tapentadol API | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase A | 0.01 M Phosphate buffer (pH 3.0) | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 26 | 20 | | | 30 | 20 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30°C | | Detection Wavelength | 220 nm | | Injection Volume | 10 µL |

Strategies for Impurity Control and Mitigation in Pharmaceutical Synthesis

The control of this compound in the final Tapentadol API is achieved through a multi-faceted approach encompassing raw material control, process optimization, and in-process controls.

Future Research Directions and Translational Perspectives in Tapentadol Analogue Chemistry

Rational Design and Synthesis of Further Novel Benzylated/Hydroxylated Tapentadol (B1681240) Analogues for Structure-Function Elucidation

The rational design of new tapentadol analogues is centered on understanding and optimizing the interactions between the ligand and the opioid receptor. nih.gov The structure-activity relationship (SAR) of tapentadol indicates that the phenolic hydroxyl group and the stereochemistry of the two chiral centers are critical for its analgesic activity. researchgate.netresearchgate.net Introducing a benzyl (B1604629) group at the 3'-hydroxyl position, as seen in 3'-O-Benzyl-(1R)-hydroxy Tapentadol, significantly alters the molecule's polarity, size, and potential for hydrogen bonding, which can modulate its binding affinity and functional selectivity at the µ-opioid receptor.

Future research will focus on synthesizing a library of analogues with varied substituents on the benzyl ring or different ether linkages to probe the steric and electronic requirements of the receptor's binding pocket. nih.govnih.gov Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools in this process. nih.gov These in silico techniques allow researchers to model the binding of novel analogues to the µ-opioid receptor, predict their binding energies, and identify key amino acid interactions before undertaking complex synthetic procedures. nih.govyoutube.com For instance, modeling can reveal how a bulky O-benzyl group might interact with residues like Tyr148 and Trp318 in the receptor, potentially leading to biased signaling—preferential activation of G-protein pathways over β-arrestin recruitment. nih.govacs.org

The synthesis of these rationally designed compounds will require multistep, stereocontrolled sequences. A potential synthetic strategy could start from a protected precursor, involving steps like Grignard reaction, acylation, and catalytic hydrogenolysis to establish the correct stereochemistry, followed by deprotection and etherification to introduce the O-benzyl group. researchgate.net

Table 1: Potential Structural Modifications of the Tapentadol Scaffold and Their Rationale

| Modification Site | Proposed Change | Rationale for Structure-Function Elucidation |

| 3'-Hydroxyl Group | Substitution with various O-alkyl or O-aryl ethers | To probe the size and electronic nature of the binding pocket. |

| Benzyl Group | Introduction of electron-donating/withdrawing groups | To study the impact of electronic effects on receptor affinity and activation. |

| Ethyl Group at C1 | Replacement with longer or bulkier alkyl chains | To explore the hydrophobic pocket and its influence on potency. |

| N,N-dimethyl Group | Variation of N-substituents (e.g., cyclic amines) | To modulate basicity, blood-brain barrier penetration, and receptor subtype selectivity. |

Development of Green Chemistry Approaches for the Synthesis of Analogues

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of drug manufacturing. mdpi.com The synthesis of complex chiral molecules like tapentadol analogues traditionally involves multiple steps, hazardous reagents, and significant waste generation. chinesechemsoc.orgrsc.org Future research must focus on developing more environmentally benign synthetic routes.

Key green chemistry approaches applicable to the synthesis of compounds like this compound include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes, increase product yields, and enhance reaction selectivity, thereby conserving energy and reducing byproduct formation. mdpi.commdpi.com

Biocatalysis: The use of enzymes, such as hydrolases or transaminases, can offer high stereoselectivity under mild reaction conditions, potentially simplifying the synthesis of the correct (1R, 2R) stereoisomer of tapentadol analogues. researchgate.net

Use of Greener Solvents: Replacing conventional volatile organic compounds with safer alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. mdpi.com This can be achieved through one-pot reactions or catalytic cycles that minimize waste. mdpi.com

For example, a greener synthesis of a tapentadol precursor might involve a biocatalytic resolution to set the chiral centers, followed by a microwave-assisted coupling reaction in an environmentally friendly solvent.

Table 2: Comparison of Traditional vs. Green Synthesis Metrics

| Metric | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Chlorinated hydrocarbons, ethers | Water, ethanol, supercritical CO₂ |

| Catalysts | Stoichiometric heavy metal reagents | Recyclable metal catalysts, enzymes |

| Energy Source | Conventional heating (hours/days) | Microwave irradiation (minutes) |

| Atom Economy | Often low due to protecting groups and multi-step reactions | High, through one-pot reactions and catalytic processes |

| Waste Generation | High (E-Factor > 25) | Low (E-Factor < 10) |

Application of Artificial Intelligence and Machine Learning in Predicting Properties of Tapentadol Analogues

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid prediction of molecular properties, thereby accelerating the design-synthesize-test cycle. nih.govnih.gov For tapentadol analogues, AI/ML models can be trained on existing data from known opioid ligands to predict the pharmacological and pharmacokinetic profiles of novel, unsynthesized compounds.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build QSAR models that correlate the structural features of tapentadol analogues with their biological activity. nih.gov These models can then predict the potency and efficacy of new designs.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds is crucial. AI models can analyze a molecule's structure to forecast its likely metabolic stability, potential for causing adverse effects, and ability to cross the blood-brain barrier. nih.govmdpi.com

De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules optimized for desired properties, such as high affinity for the µ-opioid receptor and a favorable predicted safety profile. nih.gov

Predicting Ligand-Receptor Dynamics: Advanced ML methods can analyze molecular dynamics simulations to predict how a ligand will affect the conformational dynamics of the receptor, offering insights into functional outcomes like biased agonism. biorxiv.org This is particularly relevant for designing analogues that might offer improved therapeutic profiles over existing opioids. youtube.combiorxiv.org

By integrating AI, researchers can prioritize the synthesis of only the most promising tapentadol analogues, saving considerable time and resources.

Advancements in Stereoselective Synthesis and Analytical Technologies for Complex Chiral Compounds

The biological activity of tapentadol is highly dependent on its stereochemistry, with the (1R, 2R)-isomer being the active analgesic. researchgate.net Therefore, robust methods for stereoselective synthesis and chiral analysis are paramount for the development of any new analogue, including this compound.

Advancements in Analytical Technologies: The ability to accurately separate and quantify all four possible stereoisomers is critical for quality control.

Chiral High-Performance Liquid Chromatography (HPLC): The development of new chiral stationary phases (CSPs), particularly those based on immobilized polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, has greatly improved the resolution of tapentadol isomers. researchgate.netnih.gov Future work will focus on developing even more efficient CSPs and methods that are compatible with mass spectrometry for higher sensitivity. nih.gov

Capillary Electrophoresis (CE): CE, especially when used with chiral selectors like cyclodextrins, is a powerful technique for separating enantiomers. nih.govnih.gov It offers high resolution and requires minimal sample and solvent. impactfactor.org Optimized CE methods can detect chiral impurities at very low levels (e.g., 0.1%), which is essential for pharmaceutical quality control. nih.gov

Table 3: Example of Chiral HPLC for Tapentadol Stereoisomer Separation

| Stereoisomer | Retention Time (min) | Resolution (Rs) |

| (1S, 2S) | 8.5 | - |

| (1S, 2R) | 9.8 | 2.1 |

| (1R, 2S) | 11.2 | 2.3 |

| (1R, 2R) | 13.0 | 2.8 |

| Data is illustrative and based on typical separation profiles for tapentadol isomers on a polysaccharide-based chiral column. researchgate.net |

The continuous improvement of these synthetic and analytical technologies is essential for the efficient and safe development of the next generation of tapentadol-based analgesics.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of 3'-O-Benzyl-(1R)-hydroxy Tapentadol, and how do they contribute to its analgesic efficacy?

- Answer : Tapentadol exerts dual mechanisms: μ-opioid receptor (MOR) agonism and noradrenaline reuptake inhibition (NRI). The MOR component reduces nociceptive signaling, while NRI enhances descending inhibitory pain pathways. Methodologically, these mechanisms are validated via in vitro receptor-binding assays (e.g., GTPγS functional assays for MOR activity) and in vivo noradrenaline transporter inhibition models (e.g., microdialysis in rodent spinal cord) . Synergy between mechanisms is quantified using isobolographic analysis or dose-equivalence models .

Q. How do the pharmacokinetic properties of Tapentadol influence its experimental dosing regimens?

- Answer : Tapentadol’s oral bioavailability (~32%) and half-life (~4 hours) necessitate twice-daily dosing in prolonged-release formulations. Pharmacokinetic (PK) studies use reverse-phase HPLC with fluorimetric detection or LC-MS/MS to measure plasma and brain concentrations, adjusted for free biophase levels (1/100 of total brain concentration) to estimate receptor occupancy . Dose titration phases in clinical trials (e.g., 50–500 mg/day) account for interindividual CYP450 metabolism variability .

Q. What validated analytical methods are used to quantify Tapentadol in biological matrices?

- Answer : RP-HPLC-DAD with UV detection (λ = 273 nm) is validated per ICH guidelines for tablet formulations. For biological samples (plasma, urine), LC-MS/MS or HPLC with spectrofluorimetric detection (LOD: 0.5 ng/mL) are preferred, minimizing interference from glucuronide metabolites .

Advanced Research Questions

Q. How can contradictions between preclinical and clinical data on Tapentadol’s adverse effects be resolved?

- Answer : Preclinical studies overestimate gastrointestinal (GI) adverse effects due to high-dose rodent models, whereas clinical trials use enriched-enrolment designs (EERW), which may underestimate real-world risks. Meta-analyses (e.g., Cochrane reviews) adjust for attrition bias (e.g., LOCF vs. BOCF imputation) and compare withdrawal rates (e.g., 10% for Tapentadol vs. 15% for oxycodone) . Post-marketing surveillance data (e.g., WHO ECDD reports) further contextualize abuse potential .

Q. What experimental designs are optimal for assessing Tapentadol’s efficacy in neuropathic pain models?

- Answer : Spinal nerve ligation (SNL) or chronic constriction injury (CCI) models in rodents evaluate mechanical allodynia. Clinically, randomized trials with enriched withdrawal phases (e.g., ADA 2022 guidelines) target responders, though generalizability is limited. Neuropathic endpoints include RIII reflex thresholds and Patient Global Impression of Change (PGIC) scores, adjusted for placebo effects in crossover designs .

Q. How does Tapentadol’s metabolic stability compare to Tramadol in personalized pain management?

- Answer : Unlike Tramadol (CYP2D6-dependent prodrug), Tapentadol is metabolized via glucuronidation (UGT1A9/2B7), reducing variability in poor metabolizers. Pharmacodynamic comparisons use PK/PD modeling (e.g., Emax models) to correlate plasma concentrations with analgesia (NRS scores) and adverse effects (e.g., respiratory depression EC50 values) .

Q. What statistical approaches address Tapentadol’s dual mechanism synergy in pain models?

- Answer : Synergy is analyzed via Schröder’s additive effect model, where dose combinations are normalized to MOR and NRI equivalence thresholds. Isobolograms plot interaction indices (e.g., <1 indicates synergy) in inflammatory (CFA) vs. neuropathic (SNL) pain . Clinical data are analyzed using mixed-effects models to account for rescue medication confounders .

Contradictory Evidence & Mitigation Strategies

Q. Why do guidelines conflict on Tapentadol’s use in diabetic neuropathy?

- Answer : The ADA (2022) cites addiction risks and inconclusive meta-analyses (IASP Neuropathic Pain SIG), while EU trials report efficacy via PGIC improvements. Mitigation involves stratified randomization in trials (e.g., excluding high-risk patients) and real-world studies tracking serotonin syndrome incidence (0.03% in post-marketing data) .

Q. How robust is the evidence for Tapentadol’s reduced abuse potential compared to traditional opioids?

- Answer : Preclinical dependence models (e.g., conditioned place preference) show lower Tapentadol reward vs. morphine. Clinically, WHO surveillance notes abuse rates comparable to hydromorphone but lower than oxycodone. Tamper-resistant formulations and prescription monitoring reduce diversion, though post-marketing data remain limited .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.